molecular formula C8H14N2O B8778632 N-Cyclopropylpyrrolidine-3-carboxamide

N-Cyclopropylpyrrolidine-3-carboxamide

Numéro de catalogue: B8778632
Poids moléculaire: 154.21 g/mol
Clé InChI: OFJJQALCJRIDEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclopropylpyrrolidine-3-carboxamide is a pyrrolidine-derived compound featuring a cyclopropyl group attached via a carboxamide linkage. Pyrrolidine derivatives are widely studied for their conformational rigidity and metabolic stability, often leveraged in medicinal chemistry for optimizing drug-like properties.

Propriétés

Formule moléculaire

C8H14N2O

Poids moléculaire

154.21 g/mol

Nom IUPAC

N-cyclopropylpyrrolidine-3-carboxamide

InChI

InChI=1S/C8H14N2O/c11-8(10-7-1-2-7)6-3-4-9-5-6/h6-7,9H,1-5H2,(H,10,11)

Clé InChI

OFJJQALCJRIDEX-UHFFFAOYSA-N

SMILES canonique

C1CC1NC(=O)C2CCNC2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Molecular and Structural Analysis

The table below compares N-Cyclopropylpyrrolidine-3-carboxamide with three related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
N-Cyclopropylpyrrolidine-3-carboxamide C8H14N2O* 154.21* Carboxamide, cyclopropyl, pyrrolidine Pyrrolidine backbone with cyclopropyl substitution at N and carboxamide at C3
1-Cyclopropylpyrrolidin-3-amine C7H14N2 126.20 Amine, cyclopropyl, pyrrolidine Pyrrolidine with cyclopropyl at N1 and amine at C3; lacks carboxamide
LY2033298 (Thienopyridine derivative) C13H14ClN3O2S 311.79 Chloro, methoxy, thienopyridine, carboxamide Thienopyridine core with cyclopropyl-carboxamide and multiple substituents
6-Cyclopropyl-N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide C23H24N8O 452.51 Pyridine, pyrimidine, carboxamide Complex polycyclic structure with multiple aromatic systems and stereochemistry

*Theoretical values inferred for N-Cyclopropylpyrrolidine-3-carboxamide based on structural analogs.

Key Observations:
  • Functional Group Impact : The carboxamide group in N-Cyclopropylpyrrolidine-3-carboxamide and LY2033298 likely enhances solubility compared to the amine in 1-Cyclopropylpyrrolidin-3-amine .
  • Molecular Complexity : The polycyclic systems in LY2033298 and the pyridine-pyrimidine derivative (evidence 4) suggest higher target specificity but reduced bioavailability due to increased molecular weight .

Pharmacological and Physicochemical Properties

Property N-Cyclopropylpyrrolidine-3-carboxamide 1-Cyclopropylpyrrolidin-3-amine LY2033298 Pyridine-Pyrimidine Derivative
Solubility (Predicted) Moderate (amide enhances polarity) Low (amine reduces polarity) Low (lipophilic thienopyridine) Very Low (large aromatic systems)
Metabolic Stability High (cyclopropyl resistance) Moderate High (multiple stabilizing groups) Moderate (complex metabolism)
Toxicity Concerns Likely low (stable carboxamide) Higher (amine reactivity) Moderate (chloro substituent) Unclear (limited safety data)

1-Cyclopropylpyrrolidin-3-amine

  • Safety Profile : Requires stringent handling due to amine reactivity; skin/eye contact necessitates immediate washing .
  • Potential Use: Intermediate in synthesizing carboxamide derivatives like N-Cyclopropylpyrrolidine-3-carboxamide.

LY2033298

  • Applications : Listed as ≥98% pure (HPLC), suggesting utility as a reference standard in receptor-binding studies .
  • Structural Advantage: Thienopyridine core and chloro-methoxy groups may enhance CNS permeability.

Pyridine-Pyrimidine Derivative

  • Design Rationale : The pyrimidine and pyridine moieties suggest targeting kinase or GPCR receptors, with stereochemistry (3R-pyrrolidine) critical for selectivity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-Cyclopropylpyrrolidine-3-carboxamide?

  • Methodology : A two-step procedure is often utilized: (i) coupling pyrrolidine-3-carboxylic acid derivatives with cyclopropylamine using carbodiimide-based activation (e.g., EDC/HOBt) or via mixed carbonates, and (ii) purification via column chromatography or recrystallization. Evidence from analogous compounds (e.g., nevirapine intermediates) highlights the use of cyclopropylamine in nucleophilic substitution reactions under basic conditions (e.g., NaH in DMF) .
  • Key Considerations : Solvent selection (e.g., diglyme for improved yield ), reaction temperature (room temperature vs. reflux), and catalyst choice (e.g., group II metal hydroxides ).

Q. How is structural characterization of N-Cyclopropylpyrrolidine-3-carboxamide validated in academic research?

  • Analytical Techniques :

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., observed m/z 352.2 [M+1] in related pyrrolidine-carboxamide derivatives) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify cyclopropyl group integration (e.g., characteristic signals for cyclopropyl protons at δ 0.5–1.5 ppm) and carboxamide NH resonance .
    • Data Interpretation : Cross-validation with X-ray crystallography (if crystalline) or computational modeling (e.g., InChI key-based structural verification ).

Q. What analytical methods ensure purity and stability of N-Cyclopropylpyrrolidine-3-carboxamide in experimental workflows?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold ).
  • Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in N-Cyclopropylpyrrolidine-3-carboxamide synthesis?

  • Experimental Design :

  • DoE (Design of Experiments) : Screen variables (e.g., solvent polarity, base strength, stoichiometry) using fractional factorial designs. For example, diglyme enhances reaction efficiency in cyclopropane ring formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track carboxamide bond formation and cyclopropane ring closure .
    • Troubleshooting : Address side reactions (e.g., pyrrolidine ring opening) via controlled temperature gradients or protective group strategies .

Q. What strategies resolve contradictions in reported bioactivity data for N-Cyclopropylpyrrolidine-3-carboxamide derivatives?

  • Data Reconciliation :

  • Comparative Assay Analysis : Evaluate discrepancies in IC50_{50} values by standardizing assay conditions (e.g., cell lines, incubation time) .
  • Metabolite Profiling : Assess if conflicting results arise from metabolic instability (e.g., cytochrome P450-mediated degradation) using hepatic microsome assays .
    • Computational Validation : Molecular docking studies to verify target binding affinity consistency across datasets .

Q. How are in vitro and in vivo pharmacological models designed to evaluate N-Cyclopropylpyrrolidine-3-carboxamide derivatives?

  • In Vitro Models :

  • Target Engagement : Radioligand binding assays (e.g., 3H^3H-labeled analogs) to quantify receptor affinity .
  • Functional Assays : Calcium flux or cAMP accumulation assays for GPCR-targeted derivatives .
    • In Vivo Translation : Pharmacokinetic studies in rodent models to assess bioavailability, brain penetration (e.g., logP optimization), and metabolite identification via UPLC-QTOF-MS .

Methodological Challenges & Solutions

Q. What precautions are critical when handling sodium hydride in cyclopropane ring-forming reactions?

  • Safety Protocols :

  • Quenching : Avoid aqueous quenching (violent exothermic reaction); use tert-butanol or ethyl acetate for safe neutralization .
  • Solvent Compatibility : Use anhydrous DMF or diglyme to prevent premature NaH decomposition .

Q. How can researchers address solubility limitations of N-Cyclopropylpyrrolidine-3-carboxamide in biological assays?

  • Formulation Strategies :

  • Co-Solvents : DMSO (≤0.1% final concentration) or cyclodextrin-based encapsulation .
  • Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.